molecular formula C9H12ClF2N B578764 (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1253792-95-8

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No. B578764
CAS RN: 1253792-95-8
M. Wt: 207.649
InChI Key: YXYGIKPAUSGSLO-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride” is a chemical compound with the CAS Number: 1253792-95-8 . It has a molecular weight of 207.65 and its IUPAC name is (1R)-1-(2,4-difluorophenyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s solubility can be increased by heating the tube to 37°C and then oscillating it in an ultrasonic bath for some time .

Scientific Research Applications

Analysis and Detection Techniques

The ninhydrin reaction, a foundational method for analyzing primary amino groups, showcases the broad utility of compounds like (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in biochemical assays. This reaction is critical for detecting, isolating, and analyzing amino acids, peptides, and proteins across a wide array of scientific disciplines, highlighting its importance in agricultural, nutritional, and biomedical sciences (Friedman, 2004).

Environmental Impact and Remediation

The degradation of nitrogen-containing compounds, including those similar in structure or function to (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride, is a significant area of study. Advanced oxidation processes have been identified as effective methods for mineralizing these recalcitrant compounds, improving treatment schemes for water and reducing environmental pollution (Bhat & Gogate, 2021).

Adsorption and Removal Techniques

The use of amine-functionalized sorbents has shown great promise in removing perfluorinated compounds from water supplies, underscoring the potential of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in environmental remediation efforts. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to achieve high efficiency in contaminant removal (Ateia et al., 2019).

Polymerization Processes

Amines play a crucial role as (co)initiators in the polymerization of cyclic esters, indicating that compounds such as (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride could be pivotal in developing new polymeric materials. This application spans from medical devices to environmentally friendly packaging, showcasing the versatility and importance of amines in modern polymer science (Duda et al., 2005).

Chromatography and Separation Sciences

Hydrophilic interaction chromatography (HILIC) is a powerful technique for separating polar, weakly acidic, or basic samples, with amine compounds serving as critical components in developing efficient separation systems. This underscores the utility of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in enhancing analytical methodologies for complex biological samples, leading to advancements in drug development, metabolomics, and proteomics (Jandera, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are P261-P305+P351+P338 .

properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGIKPAUSGSLO-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704233
Record name (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253792-95-8
Record name Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.